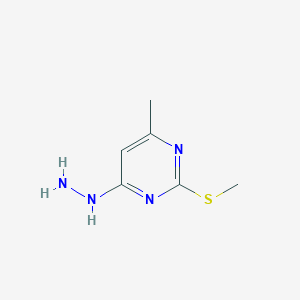

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQWDJYVKCOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344637 | |

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980-54-7 | |

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Structure: A Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine. The document details the key analytical techniques and experimental protocols necessary to confirm the chemical structure of this heterocyclic compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines established synthetic methods with predicted spectroscopic data based on the known structure and analysis of analogous compounds. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate the synthesis, the structure elucidation workflow, and a relevant biological pathway for pyrimidine derivatives.

Introduction

This compound, with the molecular formula C₆H₁₀N₄S and a molecular weight of approximately 170.24 g/mol , is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a core structure in numerous biologically active molecules, including pharmaceuticals.[2] Hydrazinopyrimidine derivatives, in particular, have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties.[3][4] Accurate structural confirmation is a critical first step in any research or drug development program involving this and related compounds. This guide outlines the standard methodologies for its synthesis and comprehensive structural characterization.

Synthesis of this compound

The most common and straightforward synthesis of the title compound involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with hydrazine.

Reaction Scheme

The synthesis typically involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.[1]

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent, such as methanol or ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature. An excess of hydrazine hydrate is typically used.

-

Reaction: Stir the reaction mixture at room temperature for a specified period, often around one hour.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: The product, which is often a precipitate, is isolated by filtration.

-

Purification: Wash the collected solid with water to remove any remaining salts. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Structure Elucidation Workflow

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Spectroscopic Data (Predicted)

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.

| Parameter | Predicted Value | Interpretation |

| Ionization Mode | Electron Impact (EI) | Provides fragmentation for structural analysis. |

| Molecular Ion (M⁺) | m/z 170 | Corresponds to the molecular weight of C₆H₁₀N₄S. |

| Key Fragments | Predicted fragments may arise from the loss of the hydrazino group (-NHNH₂), methylthio group (-SCH₃), or cleavage of the pyrimidine ring. | The fragmentation pattern helps to confirm the connectivity of the substituents. |

Table 1: Predicted Mass Spectrometry Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Interpretation |

| 3400-3200 | N-H stretching | Confirms the presence of the hydrazino group (-NHNH₂).[6] |

| 3100-2800 | C-H stretching | Aromatic and aliphatic C-H bonds from the pyrimidine ring and methyl groups.[6] |

| ~1620 | C=N stretching | Characteristic of the pyrimidine ring.[6] |

| ~1570 | C=C stretching | Aromatic ring stretching. |

| ~1450 | CH₃ bending | Presence of methyl groups. |

| 1300-1000 | C-N stretching | Stretching vibrations of the C-N bonds in the ring and to the hydrazino group.[6] |

Table 2: Predicted Infrared Spectroscopy Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | Singlet | 1H | Pyrimidine ring C5-H |

| ~4.5 | Broad Singlet | 2H | -NH₂ of hydrazino group |

| ~7.8 | Broad Singlet | 1H | -NH- of hydrazino group |

| ~2.4 | Singlet | 3H | -SCH₃ (methylthio group) |

| ~2.2 | Singlet | 3H | -CH₃ (methyl group on ring) |

Table 3: Predicted ¹H NMR Data

¹³C NMR (Carbon NMR):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (attached to -SCH₃ and -NHNH₂) |

| ~165 | C4 (attached to -NHNH₂ and -CH₃) |

| ~160 | C6 (attached to -CH₃) |

| ~105 | C5 (pyrimidine ring CH) |

| ~25 | -CH₃ (methyl group on ring) |

| ~14 | -SCH₃ (methylthio group) |

Table 4: Predicted ¹³C NMR Data

Experimental Protocols for Spectroscopic Analysis

Mass Spectrometry (Electron Impact)

-

Sample Preparation: A small amount of the purified solid sample is introduced directly into the ion source using a solids probe.

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Infrared Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[9]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[9][10]

-

Pellet Formation: Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal after applying a radiofrequency pulse.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).

Biological Context: Pyrimidine Derivatives in Signaling Pathways

While specific signaling pathways for this compound are not well-documented, pyrimidine derivatives are fundamental to cellular metabolism and signaling. They are essential precursors for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[13] The de novo pyrimidine synthesis pathway is a critical process for cell growth and proliferation and is regulated by various signaling pathways.[14]

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of synthesis and spectroscopic analysis. While experimental data for this specific compound is sparse, this guide provides a robust framework for its characterization based on established chemical principles and data from analogous structures. The detailed protocols and predictive data herein serve as a valuable resource for researchers working with this and other novel pyrimidine derivatives, facilitating further investigation into their chemical properties and potential biological activities.

References

- 1. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. prepchem.com [prepchem.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. oled-intermediates.com [oled-intermediates.com]

- 14. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The strategic placement of a hydrazino group at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position imparts specific electronic and steric properties that can influence its chemical reactivity, and potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties are well-documented, others are based on computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄S | [1][2] |

| Molecular Weight | 170.24 g/mol | [1][2] |

| Predicted Melting Point | 108.94 °C | Chemchart |

| Predicted Boiling Point | 301.23 °C | Chemchart |

| Predicted Water Solubility | 7861.49 mg/L | Chemchart |

| pKa | Not Experimentally Determined | |

| LogP | Not Experimentally Determined |

Note: Predicted values are computationally generated and should be used as an estimation pending experimental confirmation.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are crucial for the accurate characterization of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[1]

Materials:

-

6-methyl-2-(methylthio)-4-chloropyrimidine

-

Hydrazine hydrate (excess)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-methyl-2-(methylthio)-4-chloropyrimidine in ethanol.

-

Add an excess of hydrazine hydrate to the solution (typically a 3:1 molar ratio of hydrazine hydrate to the pyrimidine precursor is used to optimize conversion).[1]

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

-

Dry the purified crystals of this compound under vacuum.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Determination of Melting Point

Principle:

The melting point is a fundamental physical property used to identify a compound and assess its purity. It is the temperature at which a solid transitions to a liquid at atmospheric pressure.

Procedure:

-

Ensure the sample of this compound is finely powdered and thoroughly dried.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.

Determination of pKa (Potentiometric Titration)

Principle:

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like this compound, which has basic nitrogen atoms, the pKa of its conjugate acid can be determined by potentiometric titration.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. It is the pH at which half of the compound is protonated (i.e., at the half-equivalence point).

Determination of LogP (Shake-Flask Method)

Principle:

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

In a separatory funnel, add a known volume of n-octanol and a known volume of water (pre-saturated with each other).

-

Add a known amount of the stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.

-

Allow the two phases to separate completely.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Workflow and Pathway Visualizations

To facilitate a clear understanding of the experimental process, the following diagrams illustrate the logical flow of synthesis and characterization.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine (CAS: 1980-54-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, synthesis, reactivity, and its role as a versatile scaffold in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of a hydrazino group at position 4, a methyl group at position 6, and a methylthio group at position 2.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1980-54-7 | [2] |

| Molecular Formula | C₆H₁₀N₄S | [1][2] |

| Molecular Weight | 170.24 g/mol | [1][3] |

| IUPAC Name | (6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine | [1] |

| Canonical SMILES | CC1=CC(=NC(=N1)NN)SC | [1] |

| Appearance | White powder | [No specific citation found in search results] |

| Water Solubility | Estimated at 1,000 mg/L | [4] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[1] The methylthio group at the 2-position and the methyl group at the 6-position are typically installed prior to the introduction of the hydrazino group.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available pyrimidine derivative.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous syntheses of hydrazinopyrimidine derivatives.[5]

Materials:

-

4-chloro-6-methyl-2-(methylthio)pyrimidine

-

Hydrazine hydrate (99%)

-

Absolute ethanol

-

Glacial acetic acid

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of 4-chloro-6-methyl-2-(methylthio)pyrimidine in 30 mL of absolute ethanol.

-

Add 4 mL of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 8 hours, monitoring the progress of the reaction by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and dilute it with ice water.

-

Neutralize the solution with glacial acetic acid.

-

Allow the mixture to stand overnight to facilitate precipitation.

-

Isolate the product by filtration and recrystallize from absolute ethanol to yield the final product.

Reactivity and Role as a Synthetic Intermediate

The hydrazino group of this compound is highly nucleophilic, making it a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines.[6] This is achieved through cyclocondensation reactions with 1,3-dielectrophiles.[7][8]

Caption: Reactivity of this compound in the synthesis of pyrazolo[3,4-d]pyrimidines.

Biological and Pharmacological Significance

While specific biological data for this compound is limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.[9] Derivatives of hydrazinopyrimidines have shown potential as antimicrobial and anticancer agents.[1]

Potential as an Anticancer Agent

Pyrazolo[3,4-d]pyrimidines, which can be synthesized from the title compound, are known to act as kinase inhibitors, including targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10][11] The inhibition of such kinases can disrupt cancer cell signaling pathways, leading to reduced proliferation and induction of apoptosis.

Hypothesized Anticancer Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a derivative of the title compound.

Potential as an Antimicrobial Agent

The pyrimidine core is present in numerous antimicrobial agents.[12] The mechanism of action for pyrimidine-based antimicrobials can vary, but often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The hydrazone derivatives of pyrimidines have shown promising activity against various bacterial and fungal strains.[13]

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of this compound and its derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Normal cell line (e.g., WI38) for assessing selectivity

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test compound dissolved in a suitable solvent

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well of the microplate.

-

Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its accessible synthesis and reactive hydrazino group make it an ideal starting material for the creation of more complex molecules, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of the title compound itself, its role as a versatile scaffold in the synthesis of potential anticancer and antimicrobial agents is well-supported by the broader literature on pyrimidine derivatives. The experimental protocols provided herein offer a framework for the continued investigation of this and related compounds.

References

- 1. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound (1980-54-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound is a pyrimidine derivative with potential applications in various research areas, including the development of novel therapeutic agents. Its structure, featuring a reactive hydrazino group, makes it a versatile precursor for the synthesis of more complex molecules with diverse biological activities. Research has indicated that compounds with the pyrimidine scaffold can exhibit a range of biological effects, including antimicrobial and anticancer properties.[1]

Synthetic Pathway

The principal and most widely reported method for the synthesis of this compound is the nucleophilic substitution of a chlorine atom in the precursor molecule, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, with hydrazine.[2] This reaction is typically carried out by refluxing the starting material with hydrazine hydrate in a suitable solvent, most commonly ethanol.

The overall reaction is depicted in the workflow diagram below.

References

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of pyrimidine-based compounds, tailored for researchers, scientists, and professionals in drug development.

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the building blocks of life. This inherent biocompatibility has made pyrimidine and its derivatives a privileged structure in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The content herein is designed to be a practical resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the advancement of pyrimidine-based drug discovery.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting key regulators of cell cycle progression and signal transduction.[1] Many of these compounds function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,5-substituted pyrimidine | Not specified | BEL-74502 (Hepatocellular Carcinoma) | < 0.10 | [2] |

| Tetralin-6-yl pyrimidines | Not specified | Hep G2 (Liver Cancer) | 7.11 - 8.66 | [2] |

| (1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | Not specified | MCF-7 (Breast Cancer) | 1.25 - 6.75 | [2] |

| Pyrido[2,3-d]pyrimidine derivative 2d | Not specified | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [3] |

| Indazol-pyrimidine derivative 4f | Not specified | MCF-7 (Breast Cancer) | 1.629 | [4] |

| Indazol-pyrimidine derivative 4i | Not specified | A549 (Lung Cancer) | 2.305 | [4] |

| 2-anilinopyrimidine derivative 5b | CDK9 | HeLa (Cervical Cancer) | 0.059 | [5] |

| 2-anilinopyrimidine derivative 5f | CDK7 | HeLa (Cervical Cancer) | 0.479 | [5] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | Not specified | C32 (Amelanotic Melanoma) | 24.4 | [6] |

| 1,2,3-triazole-pyrimidine derivative L3 | Not specified | MGC-803 (Gastric Cancer) | Potent, ~2-fold more than 5-Fu | [7] |

Signaling Pathways in Cancer Inhibition

EGFR Signaling Pathway and its Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] Pyrimidine-based inhibitors can block the EGFR signaling pathway by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[8][9]

CDK Signaling Pathway and its Inhibition:

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer.[10] Pyrimidine derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.[10]

Experimental Protocol: MTT Cell Proliferation Inhibition Assay

This protocol outlines a standard method for assessing the in vitro anticancer activity of pyrimidine derivatives.[11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.

Antimicrobial Activity: A Broad Spectrum of Defense

Pyrimidine derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes to the disruption of cell division.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The following table presents the in vitro antimicrobial activity of selected pyrimidine derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that inhibits visible growth).

| Compound/Derivative Class | Microorganism | MIC (µg/mL or µM/ml) | Reference |

| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-amine (Comp. 12) | Staphylococcus aureus | 0.87 µM/ml | [2] |

| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol (Comp. 5) | Bacillus subtilis | 0.96 µM/ml | [2] |

| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-thiol (Comp. 10) | Pseudomonas aeruginosa | 0.77 µM/ml | [2] |

| 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-amine (Comp. 12) | Candida albicans | 1.73 µM/ml | [2] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine (Comp. 33) | MRSA | 2 mg/mL | [14] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine (Comp. 33) | VREs | 2 mg/mL | [14] |

| Pyridothienopyrimidine derivatives | E. coli, S. typhimurium, P. aeruginosa | Significant activity | [15] |

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives (7a,d) | Bacteria | 4–12 μmol L–1 | [16] |

| Furochromone-pyrimidine derivatives (20a,b) | Bacteria and Fungi | 1–5 µmol mL−1 | [17] |

Mechanism of Action: Antimicrobial Effects

Inhibition of Bacterial Cell Division (FtsZ Inhibition):

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring at the division site.[18][19] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the divisome, leading to bacterial filamentation and cell death.[19][20]

Inhibition of Fungal Ergosterol Biosynthesis:

Some pyrimidine derivatives exhibit antifungal activity by inhibiting lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[21][22] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[21]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Pyrimidine derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in MHB directly in the 96-well plates.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Combating Viral Infections

Pyrimidine derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. Their mechanisms of action include the inhibition of viral entry and the disruption of viral nucleic acid synthesis.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antiviral activity of selected pyrimidine derivatives.

| Compound/Derivative Class | Virus | Assay | EC50 (µM) | Reference |

| Pyrimido[4,5-d]pyrimidine derivatives (7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E) | Cytopathic Effect Inhibition | Remarkable efficacy | [23] |

| Azaindole-linked pyrimidine (65, HAA-09) | Influenza A virus | Polymerase Inhibition | IC50 = 0.06 | [24] |

| 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one (DD363) | Chikungunya virus (CHIKV) | Luciferase Reporter Assay | 3.6 ± 0.6 | [4] |

| Pyrimidine-Der1 | Zika Virus (ZIKV) | Reporter ZIKV infection | Efficient inhibition | [17] |

| Pyrazolopyrido[2,3-d]pyrimidine (7c) | SARS-CoV-2 (Alpha strain) | Not specified | IC50 = 1.2 | [25] |

Mechanism of Action: Antiviral Effects

Inhibition of Host Pyrimidine Biosynthesis:

Some broad-spectrum antiviral pyrimidine derivatives act by inhibiting host cell enzymes involved in de novo pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[4][23][26] This depletes the intracellular pool of pyrimidine nucleotides, which are essential for both host and viral RNA and DNA synthesis, thereby inhibiting viral replication.[26]

Inhibition of Viral Entry:

Certain pyrimidine derivatives have been identified as viral entry inhibitors, preventing the virus from entering the host cell.[17] This can be achieved by binding to viral envelope proteins, thereby blocking their interaction with host cell receptors.[17]

Experimental Protocol: Plaque Reduction Assay

This protocol details a standard method for evaluating the antiviral activity of pyrimidine derivatives against plaque-forming viruses.[2][9][27][28]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates

-

Virus stock of known titer

-

Synthesized pyrimidine derivatives

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., 1% methylcellulose in DMEM)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compounds.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

-

Staining: Fix the cells and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction relative to the vehicle-treated control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected pyrimidine derivatives.

| Compound/Derivative Class | Target/Assay | IC50/ED50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines (7-9) | COX-2 Inhibition | ED50 = 8.23 - 11.60 | [29] |

| Pyrazolo[3,4-d]pyrimidines (96-100) | COX-2 Inhibition | IC50 = 0.10 - 0.11 | [29] |

| Pyrimidine derivatives L1, L2 | COX-2 Inhibition | Comparable to meloxicam | [29] |

| Pyrimidine-5-carbonitriles (3b, 5b, 5d) | COX-2 Inhibition | IC50 = 0.16 - 0.20 | [14] |

| Pyrimidine derivative 51 | NF-κB activity inhibition | IC50 = 0.1722 | [30] |

| Pyrimidine derivative 51 | NO release inhibition | IC50 = 3.1 | [30] |

Mechanism of Action: Anti-inflammatory Effects

Inhibition of the NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[31][32][33] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[30] This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as TNF-α, IL-6, and iNOS.[30] Pyrimidine derivatives can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[30]

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol describes a method to evaluate the anti-inflammatory activity of pyrimidine derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][34][35][36]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

Pyrimidine derivatives

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, ensure that pyrimidine derivatives will remain at the forefront of medicinal chemistry research. This technical guide provides a foundational resource for scientists and researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action. It is anticipated that the information presented herein will facilitate the rational design and development of the next generation of pyrimidine-based drugs with enhanced efficacy and safety profiles.

References

- 1. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. jocpr.com [jocpr.com]

- 10. [PDF] Design, Synthesis and Antibacterial Activity of Novel Pyrimidine‐Containing 4H‐Chromen‐4‐One Derivatives ** | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 20. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrimidine synthesis [organic-chemistry.org]

- 25. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 26. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. jocpr.com [jocpr.com]

- 29. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine molecular weight and formula

An In-depth Technical Guide to 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the molecule's fundamental properties, including its molecular formula and weight, and presents a detailed experimental protocol for its synthesis. Furthermore, it explores its known biological activities and potential mechanisms of action, supported by data from scientific literature. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Compound Identification and Properties

This compound is a pyrimidine derivative characterized by the presence of a hydrazino group at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position of the pyrimidine ring. These functional groups contribute to its distinct chemical reactivity and biological profile.[1] The definitive identifiers and physicochemical properties are summarized in the table below.

Table 1: Core Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₄S | [2][3][4] |

| Molecular Weight | 170.24 g/mol | [1][3] |

| 170.234 g/mol | [2] | |

| 170.241 g/mol | [4] | |

| IUPAC Name | (6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine | [2] |

| CAS Number | 1980-54-7 | [2][3][5][6][7][8] |

| Canonical SMILES | CS C1=NC(=CC(=N1)C)NN | [1] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Note: Some sources use the name 2-Hydrazino-4-methyl-6-methylthiopyrimidine (CAS No. 1899-58-7) interchangeably, though these are distinct isomers.[1] This guide specifically addresses the compound associated with CAS number 1980-54-7.

Experimental Protocols: Synthesis

The most common and effective method for synthesizing this compound is through the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[1]

Classical Synthesis via Nucleophilic Substitution

This protocol describes the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with hydrazine hydrate.

Overall Reaction: C₆H₇ClN₂S + N₂H₄·H₂O → C₆H₁₀N₄S + HCl + H₂O

Materials and Reagents:

-

4-chloro-6-methyl-2-(methylthio)pyrimidine (1 equivalent)

-

Hydrazine hydrate (80-99% solution, 2-3 equivalents)

-

Methanol or Ethanol (solvent)

-

Crushed ice

-

Distilled water

-

Saturated sodium bicarbonate solution (for neutralization if necessary)

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-chloro-6-methyl-2-(methylthio)pyrimidine in methanol.

-

To this solution, add 2-3 equivalents of hydrazine hydrate dropwise while stirring at room temperature.[9]

-

Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly pour the reaction mixture onto a beaker containing crushed ice with vigorous stirring to precipitate the product.[9]

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold distilled water to remove any unreacted hydrazine hydrate and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Dry the purified product under vacuum to yield this compound as a solid.

Biological Activity and Mechanism of Action

Research indicates that this compound and related derivatives possess a range of significant biological activities.

-

Antimicrobial and Antiviral Properties: The compound has been investigated for its potential to inhibit the growth of bacteria and has shown promise in antiviral applications.[1] Pyrimidine derivatives containing both hydrazino and methylthio functional groups have been noted for their ability to circumvent efflux pump-mediated resistance mechanisms in multidrug-resistant bacterial strains.[1]

-

Anticancer Potential: Preliminary studies suggest that this class of compounds may have anticancer properties, making them candidates for further investigation in cancer therapeutics.[1]

-

Enzyme Inhibition: A key aspect of its mechanism of action is the reactivity of the hydrazino group. This group can form covalent bonds with nucleophilic sites on biological targets, such as enzymes, leading to the disruption of cellular processes and inhibition of enzyme activity.[1]

-

Receptor Antagonism: Functional assays have demonstrated that the compound can act as a receptor antagonist, for instance by blocking serotonin-mediated signal transduction.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the classical synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound (1980-54-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Page loading... [guidechem.com]

- 6. 1980-54-7 this compound AKSci 7271CC [aksci.com]

- 7. 1980-54-7|4-Hydrazineyl-6-methyl-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 8. This compound, CasNo.1980-54-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic Profile of 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine. Due to the limited availability of a complete, published dataset for this specific molecule, this document combines reported data for closely related analogs and typical spectroscopic values for substituted pyrimidines to offer a predictive and practical resource for researchers. The information herein is intended to support the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shift values are estimated based on typical ranges for substituted pyrimidines and data from analogous compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0-6.5 | s | 1H | C5-H |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~7.5-8.5 | br s | 1H | -NH- |

| ~2.4 | s | 3H | C6-CH₃ |

| ~2.5 | s | 3H | S-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C2 |

| ~160-165 | C4 |

| ~155-160 | C6 |

| ~100-110 | C5 |

| ~20-25 | C6-CH₃ |

| ~12-15 | S-CH₃ |

Infrared (IR) Spectroscopy

Note: The following data is based on characteristic vibrational frequencies for pyrimidine derivatives containing hydrazino and methylthio groups.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3450 | Strong, Broad | N-H stretching (hydrazino group) |

| 2920-3000 | Medium | C-H stretching (aromatic and aliphatic) |

| 1620-1650 | Strong | C=N stretching (pyrimidine ring) |

| 1550-1600 | Strong | C=C stretching (pyrimidine ring) |

| 1400-1450 | Medium | CH₃ bending |

| 1200-1250 | Medium | C-N stretching |

| 650-700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Note: The predicted mass spectrum is based on the molecular weight of the compound (170.24 g/mol ) and common fragmentation patterns of pyrimidine derivatives.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M - NH₂]⁺ |

| 124 | Medium | [M - SCH₃]⁺ |

| 97 | High | [M - NH₂ - SCH₃]⁺ |

| 82 | Medium | [C₄H₄N₂]⁺ (Pyrimidine ring fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are representative for the characterization of novel pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the spectrum similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph. Use a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel pyrimidine derivative.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel pyrimidine derivative.

References

The Therapeutic Landscape of Pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of pyrimidine-based compounds, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant drugs.[1][2] Its inherent ability to engage in diverse biological interactions has propelled the development of a wide array of therapeutic agents targeting a spectrum of diseases, from infectious agents and cancer to inflammatory disorders.[2][3] This technical guide delves into the core aspects of pyrimidine-based drug discovery, offering a detailed overview of their therapeutic applications, methodologies for their evaluation, and insights into their mechanisms of action.

Therapeutic Applications of Pyrimidine Compounds

Pyrimidine derivatives have demonstrated remarkable versatility, leading to their successful application in various therapeutic areas.

Anticancer Activity

Pyrimidine analogs are well-established as potent anticancer agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[4][5] A notable example is 5-Fluorouracil (5-FU) , a cornerstone in the treatment of various solid tumors.[6] Beyond antimetabolites, pyrimidine-based compounds have been successfully developed as targeted therapies, most notably as kinase inhibitors.[1][5] For instance, several pyrimidine derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), key regulators of cell growth and proliferation that are often dysregulated in cancer.[1][5]

Antiviral Activity

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for antiviral drug development.[7] These compounds can act as chain terminators during viral replication by being incorporated into the growing viral DNA or RNA strand by viral polymerases.[8] Zidovudine (AZT) , the first FDA-approved drug for HIV, is a classic example of a pyrimidine nucleoside analog that inhibits the viral reverse transcriptase.[6][8] More recent research has focused on developing pyrimidine-based compounds that target other viral enzymes or entry mechanisms.[9]

Antimicrobial Activity

The pyrimidine core is also a privileged scaffold for the development of antimicrobial agents.[1][10] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.[10] The development of novel pyrimidine derivatives is a promising strategy to combat the growing threat of antibiotic resistance.[11]

Anti-inflammatory Activity

Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[2][5] Several compounds have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain.[12][13] Additionally, pyrimidine-based molecules have been found to modulate inflammatory signaling pathways such as the NF-κB, MAPK, and JAK-STAT pathways.[2][14][15]

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative pyrimidine compounds across various therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Representative Pyrimidine Compounds

| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Gefitinib | Various EGFR mutant NSCLC | EGFR Tyrosine Kinase Inhibitor | Varies by mutation | [1] |

| Palbociclib | Breast Cancer | CDK4/6 Inhibitor | Varies by cell line | [5] |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | Not Specified | 0.61 ± 0.05 | [16] |

| Thienopyrimidine derivative 2 | MCF-7 (Breast) | Not Specified | 0.013 | [16] |

| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | EGFR Inhibitor | 5.1 ± 1.14 | [17] |

| Indolyl-pyrimidine hybrid 4g | HepG2 (Liver) | EGFR Inhibitor | 5.02 ± 1.19 | [17] |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | Not Specified | 1.629 | [8] |

| Indazol-pyrimidine 4i | A549 (Lung) | Not Specified | 2.305 | [8] |

| Compound 13 (Aurora Kinase Inhibitor) | SCLC cell lines | Aurora A Kinase | < 0.200 | [9] |

| Compound 3b (Thiazolo[4,5-d]pyrimidine) | C32 (Melanoma) | Not Specified | 24.4 | [18] |

Table 2: Antiviral Activity of Representative Pyrimidine Compounds

| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference |

| Zidovudine (AZT) | HIV-1 | Reverse Transcriptase Inhibition | Varies by assay | [6] |

| PPD-3 (Pyrido[2,3-d]pyrimidine) | HCoV-229E | CPE | 1.9 | [19] |

| PPD-4 (Pyrido[2,3-d]pyrimidine) | HCoV-229E | CPE | 3.1 | [19] |

| Compound 1 (7H-Pyrrolo[2,3-d]pyrimidine) | Zika Virus | Reporter Assay | 5.25 | [20] |

| Compound 8 (7H-Pyrrolo[2,3-d]pyrimidine analog) | Zika Virus | Titer Reduction | ~13 (EC99) | [20] |

| Compound 5-1 (Mpr Inhibitor Analog) | Vaccinia Virus | Not Specified | 0.0032 | [21] |

| Nucleoside analogue 2i | Influenza A (H1N1) | Not Specified | 57.5 | [4] |

| Nucleoside analogue 5i | Influenza A (H1N1) | Not Specified | 24.3 | [4] |

Table 3: Antimicrobial Activity of Representative Pyrimidine Compounds

| Compound/Derivative | Microorganism | MIC (mg/L or µg/mL) | Reference |

| Halogenated Pyrrolopyrimidine 5 | Staphylococcus aureus | 8 mg/L | [22] |

| Halogenated Pyrrolopyrimidine 6 | Staphylococcus aureus | 8 mg/L | [22] |

| Halogenated Pyrrolopyrimidine 19 | Staphylococcus aureus | 16 mg/L | [22] |

| Pyridothienopyrimidine 6o | Various bacterial strains | 2-5 µg/mL | [23] |

Table 4: Anti-inflammatory Activity of Representative Pyrimidine Compounds

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Pyrimidine derivative L1 | COX-2 Inhibition | Comparable to Meloxicam | [13] |

| Pyrimidine derivative L2 | COX-2 Inhibition | Comparable to Meloxicam | [13] |

| Compound 3 (Novel Pyrimidine) | COX-2 Inhibition | 0.85 | [12] |

| Compound 4a (Novel Pyrimidine) | COX-2 Inhibition | 0.65 | [12] |

| Epimuqubilin A (Norsesterterpene Peroxide) | NO Inhibition in RAW 264.7 cells | 7.4 | [20] |

| Sigmosceptrellin A | NO Inhibition in RAW 264.7 cells | 9.9 | [20] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine compounds are often mediated through their interaction with specific signaling pathways that are crucial for disease pathogenesis.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based tyrosine kinase inhibitors (TKIs) like Gefitinib competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.

CDK Regulation of the Cell Cycle in Cancer

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. The deregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell division. Pyrimidine-based inhibitors, such as Palbociclib, specifically target CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb) and thereby arresting the cell cycle in the G1 phase.

NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain pyrimidine derivatives have been shown to inhibit this pathway at various points.

Experimental Protocols

The successful development of pyrimidine-based therapeutics relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of a Pyrimidine-based COX-2 Inhibitor

The synthesis of pyrimidine-based COX-2 inhibitors often involves the condensation of a β-dicarbonyl compound with a guanidine derivative to form the core pyrimidine ring, followed by functionalization to introduce the desired pharmacophoric features for selective COX-2 inhibition.

Detailed Protocol: Synthesis of a Pyrimidine-based COX-2 Inhibitor (Example)

This protocol describes a general approach for synthesizing a pyrimidine derivative with potential COX-2 inhibitory activity.

-

Step 1: Synthesis of the Pyrimidine Core.

-

To a solution of a substituted β-diketone (1 equivalent) in a suitable solvent such as ethanol, add a guanidine salt (e.g., guanidine hydrochloride, 1.1 equivalents) and a base (e.g., sodium ethoxide, 2.2 equivalents).

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid) and collect the precipitated pyrimidine core by filtration.

-

Purify the product by recrystallization or column chromatography.

-

-

Step 2: Functionalization of the Pyrimidine Core.

-

The synthesized pyrimidine core can be further modified. For example, a Suzuki coupling reaction can be performed to introduce an aryl group at a specific position.

-

To a solution of the halogenated pyrimidine core (1 equivalent) in a solvent system like dioxane/water, add a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete.

-

Extract the product with an organic solvent, dry the organic layer, and purify the final compound by column chromatography.

-

In Vitro Biological Evaluation

The MTT assay is a colorimetric assay to assess cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrimidine compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques.

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cells with a known titer of the virus.

-

Overlay the cells with a medium containing different concentrations of the pyrimidine compound.

-

Incubate the plates until plaques are visible.

-

Stain the cells with crystal violet and count the number of plaques.

-

Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][3]

-

Prepare serial two-fold dilutions of the pyrimidine compound in a 96-well microtiter plate containing broth medium.[2]

-

Inoculate each well with a standardized suspension of the test microorganism.[2]

-

Incubate the plate under appropriate conditions.[3]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[5]

-

In a 96-well plate, combine the COX-2 enzyme, a cofactor (e.g., heme), and the pyrimidine compound at various concentrations.[4]

-

Initiate the reaction by adding the substrate, arachidonic acid.[4]

-

After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).[16]

-

Calculate the IC50 value for COX-2 inhibition.[5]

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[18][20]

-

Culture RAW 264.7 macrophage cells in a 96-well plate.[20]

-

Pre-treat the cells with different concentrations of the pyrimidine compound for 1 hour.[18]

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[18]

-

After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture medium using the Griess reagent.[10][20]

-

Determine the concentration of the compound that inhibits NO production.[10]

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous life-saving medications. The methodologies and insights presented in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic potential of pyrimidine compounds to address unmet medical needs. As our understanding of disease biology deepens, the rational design and synthesis of novel pyrimidine derivatives hold immense promise for the future of medicine.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. scielo.br [scielo.br]

- 8. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]